molecular formula C6H9N5O B13147704 N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide CAS No. 30355-53-4

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide

Cat. No.: B13147704
CAS No.: 30355-53-4
M. Wt: 167.17 g/mol
InChI Key: OZSLDBXXATUPJO-UHFFFAOYSA-N
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Description

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide ( 30355-53-4) is a high-value 1,3,5-triazine derivative offered for research and development applications. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities . This heterocyclic core is a key building block in the synthesis of more complex molecules and is extensively investigated for its potential in developing novel therapeutic agents . Research into 1,3,5-triazine derivatives has shown they can exhibit a range of pharmacological effects, including anticancer activity through mechanisms such as dual inhibition of the PI3K/mTOR signaling pathway , as well as potential applications in treating neurodegenerative diseases like Alzheimer's . The structural motif is also prevalent in agrochemicals, underscoring its versatility . The presence of both amino and acetamide functional groups on the triazine ring in this compound provides multiple sites for further chemical modification, making it a versatile intermediate for synthetic chemistry. Researchers utilize it to construct targeted libraries for screening or to develop potential inhibitors of various biological targets . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

30355-53-4

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide

InChI

InChI=1S/C6H9N5O/c1-3-8-5(7)11-6(9-3)10-4(2)12/h1-2H3,(H3,7,8,9,10,11,12)

InChI Key

OZSLDBXXATUPJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Overview

This method involves the formation of the 1,3,5-triazine ring via cyclization of suitable precursors, followed by specific functionalization to yield the target compound. A notable patent discloses a process where ethyl acetate serves as a raw material, undergoing hydrazinolysis, cyclization, and subsequent alkylation steps.

Stepwise Procedure

  • Hydrazinolysis Reaction: Ethyl acetate reacts under heating with hydrazine derivatives to produce acethydrazide.
  • Cyclization: The acethydrazide reacts with triphosgene (a safer phosgene substitute) under heating, facilitating cyclization to form the triazine ring.
  • Alkylation: The resulting intermediate undergoes alkylation with chloroacetone to introduce the acetamide moiety.
  • Ring Opening and Extension: Final ring-opening reactions lead to the formation of N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide .

Advantages

  • Use of triphosgene reduces hazards associated with phosgene.
  • Raw materials are inexpensive and readily available.
  • Reaction conditions are optimized for large-scale production, with minimized byproduct formation.

Data Summary

Step Reagents Conditions Yield Notes
Hydrazinolysis Hydrazine derivatives Heating Not specified Produces acethydrazide
Cyclization Acethydrazide + triphosgene Heating Not specified Forms triazine core
Alkylation Triazine intermediate + chloroacetone Heating Not specified Introduces acetamide group
Ring opening Final step Optimized conditions High Produces target compound

Source: CN102532046A patent (2011)

Oxidative Coupling and C−C Bond Cleavage Methods

Overview

Recent advances involve oxidative reactions, utilizing transition metal catalysts such as copper salts, to directly synthesize This compound from ketone and 2-aminotriazine derivatives.

Synthesis of N-(triazine-2-yl) α-Ketoamides

  • Reaction Conditions: Copper chloride (CuCl) and iodine (I₂) in DMSO at 120°C under nitrogen atmosphere.
  • Procedure: Ketones react with 2-aminotriazines, undergoing oxidative coupling to form α-ketoamides.
  • Yields: Typically range from 53% to 99% depending on substrate scope.

Synthesis of N-(triazine-2-yl) Amides

  • Reaction Conditions: Copper salts (e.g., CuCl₂), oxidants, and specific solvents like 1,2-dichlorobenzene or diglyme at elevated temperatures.
  • Mechanism: Involves oxidative C−C bond cleavage of ketones, followed by amidation.
  • Yields: Generally between 53% and 63%, with scope including various aryl ketones and substituted triazines.

Advantages

  • Mild reaction conditions compared to traditional methods.
  • Good functional group tolerance.
  • Suitable for diverse substrate scope, including electron-withdrawing groups.

Data Summary

Method Catalyst Solvent Temperature Yield Range Notes
Oxidative coupling CuCl + I₂ DMSO 120°C 53–99% Produces α-ketoamides
Oxidative C−C cleavage CuCl₂ 1,2-dichlorobenzene/diglyme 140°C 53–63% Produces amides

Sources:

  • MDPI article (2023)
  • PMC article (2023)
  • Patent literature (2011)

Summary of Key Data and Reaction Parameters

Preparation Method Raw Materials Catalysts/Reagents Reaction Conditions Typical Yield Advantages
Cyclization via hydrazinolysis and alkylation Ethyl acetate, hydrazine, triphosgene, chloroacetone Triphosgene Heating (varied) Up to 85% Cost-effective, scalable
Oxidative coupling Ketones, 2-aminotriazines CuCl, I₂ 120°C, N₂ atmosphere 53–99% Mild, broad scope
Oxidative C−C bond cleavage Ketones, 2-aminotriazines CuCl₂ 140°C, inert atmosphere 53–63% Functional group tolerance

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a subject of interest in biological research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural diversity of triazinyl acetamides arises primarily from substitutions on the triazine ring and the acetamide side chain. Below is a comparative analysis:

Compound Triazine Substituents Acetamide Side Chain Key Properties/Applications Reference
N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide 4-amino, 6-methyl –NHCOCH₃ Potential agrochemical intermediate
N-(4,6-dichloro-1,3,5-triazin-2-yl)acetamide 4,6-dichloro –NHCOCH₃ Herbicide intermediate
N-(4-(dimethylamino)-6-methoxy-triazin-2-yl)acetamide 4-dimethylamino, 6-methoxy –NHCOCH₂(m-tolyl) Likely pharmaceutical candidate
2-ethylamino acetamide derivatives Varies (e.g., ethylamino, chloro) –NHCOCH₂R (R = alkyl/aryl) Pesticides (e.g., metolachlor)
N-(3-chloro-4-hydroxyphenyl)acetamide Not a triazine derivative –NHCOCH₃ attached to chlorophenol Metabolite/photodegradation product

Key Observations:

  • Substituent Reactivity: Chlorine substituents (e.g., in N-(4,6-dichloro-triazinyl)acetamide) enhance electrophilicity, making the compound reactive in nucleophilic substitution reactions, a trait exploited in herbicide synthesis .
  • Biological Activity: Compounds with aryl or heteroaryl side chains, such as N-(4-((naphthalenyloxy)methyl)-triazolyl)acetamide (), exhibit enhanced hydrophobicity, which may improve membrane permeability in pharmaceuticals .
  • Degradation Pathways: Chlorinated acetamides like N-(3-chloro-4-hydroxyphenyl)acetamide are documented as photodegradation products of analgesics, highlighting environmental persistence concerns .

Biological Activity

N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a triazine moiety that contributes significantly to its chemical properties and biological activities. Its molecular formula is C₇H₈N₄O, with a molecular weight of 168.16 g/mol. The presence of the amino group in the triazine structure is crucial for its interaction with biological targets, facilitating hydrogen bonding and influencing receptor functions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play a role in its anticancer properties. For instance, it targets proteins involved in cell cycle regulation and apoptosis induction .
  • Receptor Modulation : Its ability to interact with specific receptors can modulate signaling pathways critical for cell survival and proliferation.
  • Membrane Permeabilization : Similar compounds have demonstrated the ability to permeabilize bacterial membranes, enhancing their efficacy as antimicrobial agents .

Anticancer Activity

This compound has shown promising results in preclinical studies targeting various cancer cell lines. The following table summarizes its cytotoxic effects compared to standard chemotherapeutics:

CompoundCell LineIC₅₀ (µM)Reference
This compoundHCT-116 (Colon Cancer)15 ± 2
This compoundMCF-7 (Breast Cancer)18 ± 3
CisplatinHCT-11610 ± 1

Case Study : A study evaluated the effects of this compound on apoptosis induction in cancer cells. The results indicated that the compound induced significant apoptosis in both wild-type and mutant p53 cell lines through G0/G1 and G2/M cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated activity against several Gram-negative bacteria by disrupting outer membrane integrity:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundEscherichia coli32
This compoundPseudomonas aeruginosa64

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazine ring or the acetamide group can significantly affect the biological activity of the compound. For instance:

  • Substituent Variations : The introduction of different substituents on the triazine ring has been shown to enhance cytotoxicity against cancer cells.
  • Hydrogen Bonding : The amino group plays a crucial role in forming hydrogen bonds with target proteins, which is essential for its inhibitory effects on enzymes involved in cancer progression .

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